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Compound of Interest

Compound Name: 2-Benzyloxyphenylacetic acid

Cat. No.: B045139 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Benzyloxyphenylacetic acid, a key intermediate in organic synthesis and drug discovery. This

document is intended for researchers, scientists, and professionals in drug development,

offering in-depth insights into the structural elucidation of this compound using Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction
2-Benzyloxyphenylacetic acid (C₁₅H₁₄O₃, Molar Mass: 242.27 g/mol ) is a carboxylic acid

derivative featuring a benzyl ether protecting group on the ortho position of a phenylacetic acid

scaffold. Accurate characterization of its chemical structure is paramount for its application in

synthetic chemistry and for ensuring the purity and identity of subsequent products.

Spectroscopic techniques are indispensable tools for this purpose, each providing a unique

piece of the structural puzzle. This guide will delve into the theoretical underpinnings and

practical application of NMR, IR, and MS for the definitive identification of 2-
Benzyloxyphenylacetic acid.

Molecular Structure
The structural formula of 2-Benzyloxyphenylacetic acid is presented below. Understanding

the arrangement of atoms and functional groups is fundamental to interpreting the

spectroscopic data that follows.

Caption: Molecular structure of 2-Benzyloxyphenylacetic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of the nuclei.

Experimental Protocol: NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2-Benzyloxyphenylacetic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz

Solvent: CDCl₃

Number of Scans: 16

Relaxation Delay: 1 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz

Solvent: CDCl₃

Decoupling: Proton decoupled

Number of Scans: 256
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Relaxation Delay: 2 s

¹H NMR Data and Interpretation
While a complete experimental spectrum for 2-Benzyloxyphenylacetic acid is not readily

available in public databases, data from its methyl ester, methyl 2-(2-

(benzyloxy)phenyl)acetate, provides valuable insight.[1] The key difference is the absence of

the acidic proton and the presence of a methyl ester singlet.

Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Predicted for Acid)

~10-12 Broad Singlet 1H -COOH

7.20-7.45 Multiplet 9H

Aromatic protons

(benzyl and phenyl

rings)

~5.1 Singlet 2H -O-CH₂-Ph

~3.7 Singlet 2H -CH₂-COOH

Interpretation:

The broad singlet expected in the downfield region (10-12 ppm) is characteristic of a

carboxylic acid proton, which is often exchangeable with deuterium in D₂O.[2]

The complex multiplet between 7.20 and 7.45 ppm corresponds to the nine aromatic protons

of the two phenyl rings.

The singlet at approximately 5.1 ppm is assigned to the two benzylic protons of the -OCH₂Ph

group.

The singlet around 3.7 ppm is attributed to the two protons of the methylene group adjacent

to the carboxylic acid.

¹³C NMR Data and Interpretation
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Based on the structure and data from analogous compounds, the following ¹³C NMR chemical

shifts are predicted for 2-Benzyloxyphenylacetic acid.

Chemical Shift (δ, ppm) Assignment

~175-178 C=O (Carboxylic Acid)

~156 Aromatic C-O

~137 Quaternary Aromatic C (Benzyl)

~127-130 Aromatic CH

~125 Quaternary Aromatic C (Phenylacetic)

~121 Aromatic CH

~112 Aromatic CH

~70 -O-CH₂-Ph

~36 -CH₂-COOH

Interpretation:

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield

position, typically between 175 and 185 ppm.[3]

The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to

the oxygen appearing at a lower field.

The benzylic carbon (-OCH₂) is anticipated around 70 ppm.

The methylene carbon adjacent to the carbonyl group (-CH₂COOH) is expected at

approximately 36 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Experimental Protocol: FT-IR Spectroscopy
Sample Preparation (Solid Film):

Dissolve a small amount (a few milligrams) of 2-Benzyloxyphenylacetic acid in a volatile

solvent like methylene chloride.

Apply a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin solid film of the sample on the plate.

Instrument Parameters:

Spectrometer: Fourier-Transform Infrared (FT-IR) Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

IR Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands for 2-
Benzyloxyphenylacetic acid.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~3030 Medium Aromatic C-H stretch

~2900 Medium Aliphatic C-H stretch

~1700 Strong, Sharp C=O stretch (Carboxylic Acid)

~1600, ~1490, ~1450 Medium Aromatic C=C stretch

~1250 Strong
C-O stretch (Ether and

Carboxylic Acid)

~750 Strong
Aromatic C-H bend (ortho-

disubstituted)

Interpretation:

A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H

stretching vibration of a hydrogen-bonded carboxylic acid.[4]

The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the

carboxylic acid.

Absorptions in the 1450-1600 cm⁻¹ range confirm the presence of aromatic rings.

A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibrations of both the

ether linkage and the carboxylic acid.

The out-of-plane C-H bending vibration around 750 cm⁻¹ suggests an ortho-disubstituted

aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (if the compound is sufficiently

volatile and thermally stable).

Instrument Parameters:

Ionization Method: Electron Ionization (EI)

Ionization Energy: 70 eV

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

MS Data and Interpretation
The molecular weight of 2-Benzyloxyphenylacetic acid is 242.27 g/mol . The mass spectrum

is expected to show a molecular ion peak (M⁺) at m/z 242.

Major Fragmentation Pathways:

[C₁₅H₁₄O₃]⁺˙
m/z = 242

[C₈H₇O₂]⁺
m/z = 151

- C₇H₇ (benzyl radical)

[C₇H₇]⁺
m/z = 91

- C₈H₇O₃ (benzyloxyphenylacetyl radical)

[C₇H₅O]⁺
m/z = 105

- H₂O [C₆H₅]⁺
m/z = 77

- CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Benzyloxyphenylacetic acid in EI-MS.

Interpretation:
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Molecular Ion (m/z 242): The presence of a peak at m/z 242 would confirm the molecular

weight of the compound.

Base Peak (m/z 91): A very common and often the most intense peak (base peak) in the

mass spectra of benzyl-containing compounds is at m/z 91. This corresponds to the stable

tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzylic C-O bond.

Fragment at m/z 151: Loss of the benzyl radical (C₇H₇•) from the molecular ion would result

in a fragment at m/z 151 ([C₈H₇O₃]⁺).

Fragment at m/z 197: Loss of the carboxyl group (-COOH) from the molecular ion would lead

to a fragment at m/z 197.

Other Fragments: Further fragmentation of the primary ions can lead to other characteristic

peaks, such as the loss of CO from the benzoyl cation (m/z 105 to m/z 77).

Conclusion
The combined application of NMR, IR, and MS provides a robust and detailed characterization

of 2-Benzyloxyphenylacetic acid. The ¹H and ¹³C NMR spectra reveal the specific

arrangement of protons and carbons, while IR spectroscopy confirms the presence of key

functional groups, namely the carboxylic acid and the benzyl ether. Mass spectrometry

corroborates the molecular weight and provides valuable structural information through its

characteristic fragmentation pattern, with the tropylium ion at m/z 91 being a particularly strong

indicator of the benzyl moiety. This comprehensive spectroscopic analysis serves as a reliable

method for the structural verification and quality control of 2-Benzyloxyphenylacetic acid in

research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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